Bienvenue dans la boutique en ligne BenchChem!

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Circular dichroism Peptide conformation Opioid receptor binding

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (ENK-S'8, sequence YGGFLGP(KS'S'S')2-OMe where S' represents sarcosine) is a synthetic [Leu]enkephalin analog carrying a hydrophilic C-terminal extension comprised of glycyl-prolyl spacer followed by two repeats of lysyl-sarcosyl-sarcosyl-sarcosyl sequence and a methyl ester cap. With a molecular formula of C66H103N17O17 and molecular weight of 1406.63 Da , this compound belongs to a series of enkephalin analogs designed to investigate the role of membrane affinity in opioid receptor binding without perturbing the core pharmacophore.

Molecular Formula C66H103N17O17
Molecular Weight 1406.6 g/mol
CAS No. 117397-70-3
Cat. No. B054904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
CAS117397-70-3
SynonymsENK-S'8
enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe-
Gly-Pro-(Lys-Sar-Sar-Sar)2-OMe-Leu-enkephalin
leucine-enkephalin, Gly-Pro-(Lys-Sar-Sar-Sar)2-OMe-
leucine-enkephalin, glycyl-prolyl-( lysyl-sarcosyl-sarcosyl-sarcosyl)2-methoxy-
YGGFLGP(KS'S'S')2-OMe
Molecular FormulaC66H103N17O17
Molecular Weight1406.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1
InChIKeyUOXDMGUUMAPNNI-QETMLLAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (CAS 117397-70-3): A Hydrophilic, C-Terminally Extended Leu-Enkephalin Analog with Retained Native Opioid Receptor Affinity


Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (ENK-S'8, sequence YGGFLGP(KS'S'S')2-OMe where S' represents sarcosine) is a synthetic [Leu]enkephalin analog carrying a hydrophilic C-terminal extension comprised of glycyl-prolyl spacer followed by two repeats of lysyl-sarcosyl-sarcosyl-sarcosyl sequence and a methyl ester cap [1]. With a molecular formula of C66H103N17O17 and molecular weight of 1406.63 Da , this compound belongs to a series of enkephalin analogs designed to investigate the role of membrane affinity in opioid receptor binding without perturbing the core pharmacophore [1]. The compound is registered in authoritative databases including CTD (MeSH ID C065587) and ChEBI though curated associations remain limited [2].

Why Generic Leu-Enkephalin or Other C-Terminal Analogs Cannot Substitute for ENK-S'8 in Receptor–Membrane Interaction Studies


Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is not interchangeable with native [Leu]enkephalin or its close structural analogs because the hydrophilic (Lys-Sar-Sar-Sar)2 C-terminal tail imposes distinct conformational, membrane-partitioning, and receptor-selectivity properties that fundamentally alter experimental outcomes in opioid receptor pharmacology [1]. Direct comparative data demonstrate that while ENK-S'8 retains native-like receptor affinity and a random-coil conformation, the closely related analog ENK-A'8, which substitutes Aib-Leu-Aib for Sar-Sar-Sar in the tail, adopts an amphiphilic α-helical structure that drives membrane insertion and shifts receptor selectivity toward the μ-subtype [1]. A researcher selecting a generic Leu-enkephalin analog without verifying the C-terminal address segment risks introducing unintended membrane affinity, conformational bias, or selectivity drift that confounds interpretation of receptor binding and signaling experiments [1].

Quantitative Comparative Evidence for Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (ENK-S'8) vs. Closest Structural Analogs


Conformational Comparison: ENK-S'8 Adopts Random Coil While ENK-P8 and ENK-A'8 Form Ordered Helices

Circular dichroism (CD) spectroscopy in ethanol revealed that ENK-S'8 (target compound) adopts a random coil conformation, whereas the closely related analog ENK-P8 [YGGFLGP(KPPP)2-OMe] partly adopts a 3₁-helical conformation and ENK-A'8 [YGGFLGP(KA'LA')2-OMe, where A' = Aib] partly adopts an α-helical conformation [1]. This conformational difference is a direct consequence of the distinct secondary-structure propensities of the Sar-Sar-Sar repeat versus the Pro-Pro-Pro and Aib-Leu-Aib repeats in the C-terminal address segment [1].

Circular dichroism Peptide conformation Opioid receptor binding

Membrane Partitioning: ENK-S'8 Remains in Aqueous Phase Whereas ENK-A'8 Distributes into Lipid Bilayer

In membrane distribution experiments, ENK-S'8 remained exclusively in the aqueous phase, while ENK-A'8, possessing an amphiphilic α-helical address segment, was shown to distribute into the lipid bilayer membrane [1]. The analog ENK-P8 also stayed in the aqueous phase, but its 3₁-helical conformation distinguishes it from the random-coil ENK-S'8 [1]. The Japanese KAKENHI project report confirmed that analogs 1 (ENK-S'8) and 2 (ENK-P8) were 'highly hydrophilic' and did not partition into membranes [2].

Membrane affinity Lipid bilayer partitioning Opioid peptide delivery

Opioid Receptor Affinity Retention: ENK-S'8 Maintains Native-Like Affinity Whereas ENK-A'8 Suffers 6- to 20-Fold Reduction

Opioid receptor binding assays demonstrated that ENK-S'8 retains receptor affinities similar to the parent compound [Leu]enkephalinamide at both δ and μ opioid receptors [1]. In contrast, the analog ENK-A'8 exhibited approximately 1/20 of the δ-receptor affinity and 1/6 of the μ-receptor affinity relative to [Leu]enkephalinamide [1]. The KAKENHI project report confirmed that analog 1 (ENK-S'8) had affinity 'comparable to [Leu]enkephalinamide,' while analog 3 (ENK-A'8) showed 'one order of magnitude decrease' in receptor affinity [2]. ENK-P8 showed similarly retained affinity to ENK-S'8 [1].

Opioid receptor binding Mu receptor affinity Delta receptor affinity Structure-activity relationship

Receptor Selectivity Profile: ENK-S'8 Preserves Non-Selective δ/μ Balance While ENK-A'8 Shifts Toward μ-Selectivity

Because ENK-S'8 retains affinity for both δ and μ receptors at levels similar to the non-selective parent [Leu]enkephalinamide, its δ/μ selectivity ratio remains essentially unchanged from the native profile [1]. In contrast, ENK-A'8 exhibits a disproportionate loss of δ-receptor affinity (~20-fold reduction) relative to μ-receptor affinity (~6-fold reduction), resulting in a net shift toward μ-receptor selectivity [1]. The KAKENHI report notes that for ENK-A'8, 'μ-receptor affinity improved to become comparable to δ-receptor affinity,' whereas the parent compound [Leu]enkephalinamide is δ-preferring; thus ENK-A'8 gains relative μ-selectivity while ENK-S'8 preserves the selectivity profile of the parent [2].

Opioid receptor selectivity Mu/delta selectivity ratio Functional selectivity

Structural Identity: Sarcosine-Containing Address Segment as a Defining Feature Differentiating ENK-S'8 from Proline- and Aib-Containing Analogs

The C-terminal address segment of ENK-S'8 contains the repeating unit (Lys-Sar-Sar-Sar)2, where Sar (sarcosine, N-methylglycine) is an achiral N-methylated amino acid that lacks the backbone NH hydrogen-bond donor, fundamentally altering backbone flexibility and hydrogen-bonding capacity relative to the proline-rich (KPPP)2 segment of ENK-P8 and the Aib-rich (KA'LA')2 segment of ENK-A'8 [1]. The CAS registry number 117397-70-3 uniquely identifies this Sar-containing analog, distinguishing it from ENK-P8 and ENK-A'8 which lack individual CAS registration in the same databases [2][3].

Peptide design Sarcosine Address segment Structure-activity relationship

Recommended Research and Industrial Application Scenarios for Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (ENK-S'8) Based on Quantitative Comparative Evidence


Aqueous-Phase Opioid Receptor Binding Assays Requiring Native-Like Affinity Without Membrane Confounds

ENK-S'8 is the optimal choice for in vitro competitive radioligand binding assays at δ and μ opioid receptors where the ligand must remain in the aqueous phase and retain binding affinity comparable to the endogenous peptide. Unlike ENK-A'8, which partitions into the lipid bilayer and suffers an approximately 6- to 20-fold loss in receptor affinity, ENK-S'8 stays fully in the aqueous phase and binds with potency similar to [Leu]enkephalinamide [1]. This property eliminates the need to correct for membrane-sequestered ligand concentrations, yielding more accurate Ki/IC50 determinations.

Conformational Studies of Enkephalin Address Segments: Use as a Random-Coil Reference Standard

ENK-S'8 serves as a definitive random-coil reference standard in CD spectroscopic studies comparing the conformational effects of different C-terminal address segments on enkephalin pharmacology. The direct head-to-head CD data from Kimura et al. (1990) establish that ENK-S'8 is random coil, while ENK-P8 is partly 3₁-helical and ENK-A'8 is partly α-helical [1]. Researchers studying the relationship between address-segment secondary structure and receptor engagement can use ENK-S'8 as the unstructured baseline control against which helical analogs are benchmarked.

Dual δ/μ Opioid Receptor Engagement Studies Where Selectivity Shift Must Be Avoided

When an experimental paradigm requires simultaneous activation or binding of both δ and μ opioid receptors without introducing a selectivity bias, ENK-S'8 is the appropriate C-terminally extended enkephalin analog. Evidence demonstrates that ENK-S'8 preserves the non-selective δ/μ profile of [Leu]enkephalinamide, whereas ENK-A'8 shifts the selectivity balance approximately 3.3-fold toward μ-preference due to disproportionate δ-affinity loss [1][2]. This makes ENK-S'8 the preferred tool compound for studies of dual-receptor pharmacology, heterodimerization, or downstream signaling that depends on balanced receptor engagement.

Procurement of a C-Terminally Extended Enkephalin with Documented Structural Identity and Database Registration

For laboratories requiring a C-terminally modified Leu-enkephalin analog with unambiguous chemical identity for reproducible research, ENK-S'8 (CAS 117397-70-3) offers the advantage of registration in multiple authoritative databases including the Comparative Toxicogenomics Database (CTD), MeSH (C065587), ChEBI, and ChemIDplus [1][2]. This documented identity, combined with its unique Sar-containing address segment that produces the random-coil aqueous-phase profile [3], reduces procurement risk compared to unregistered or poorly characterized analogs such as ENK-P8, for which no individual CAS number appears in these databases.

Quote Request

Request a Quote for Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.